molecular formula C8H7F3N2O2 B12969423 N-methyl-4-nitro-N-(trifluoromethyl)aniline

N-methyl-4-nitro-N-(trifluoromethyl)aniline

Cat. No.: B12969423
M. Wt: 220.15 g/mol
InChI Key: UIDQHAGOVYYTNU-UHFFFAOYSA-N
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Description

Specific research applications and a definitive CAS Number for N-methyl-4-nitro-N-(trifluoromethyl)aniline could not be independently verified in current scientific literature. The compound's name suggests potential utility in pharmaceutical and materials science research, areas where aniline derivatives with nitro and trifluoromethyl groups are commonly employed . Similar structural motifs are known to confer valuable properties. The nitro group can serve as a handle for synthetic modification, while the trifluoromethyl group is widely used in medicinal chemistry to improve a molecule's metabolic stability, lipophilicity, and binding affinity . Researchers are advised to consult specialized chemical databases or conduct further analytical characterization to confirm the compound's identity and explore its specific research value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

N-methyl-4-nitro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F3N2O2/c1-12(8(9,10)11)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3

InChI Key

UIDQHAGOVYYTNU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Strategy

The synthesis generally proceeds via three main stages:

Step Reaction Type Starting Material Key Reagents & Conditions Product Yield (%) Notes
1 Acetylation m-Trifluoromethylaniline Acetyl chloride (98% min), aprotic solvent (toluene, hexanaphthene, chlorobenzene), 50-55 °C, 5 h m-Trifluoromethyl Acetanilide ~78 Aprotic solvent critical for selectivity
2 Nitration m-Trifluoromethyl Acetanilide Concentrated nitric acid, 60-65 °C, controlled heating 4-Nitro-3-trifluoromethyl Acetanilide 61-83 Temperature control reduces isomers
3 Deacetylation (Deprotection) 4-Nitro-3-trifluoromethyl Acetanilide Ethanolic solution of potassium carbonate or wormwood salt, 60-80 °C, 10 h 4-Nitro-3-trifluoromethylaniline 62-81 Heating promotes removal of acetyl group

Data synthesized from patent CN102093229A and related experimental embodiments

Detailed Reaction Conditions and Mechanistic Notes

Step 1: Acetylation of m-Trifluoromethylaniline

  • The amino group is protected by acetylation to form m-trifluoromethyl acetanilide, which stabilizes the molecule for selective nitration.
  • Aprotic solvents such as toluene or hexanaphthene are preferred to avoid side reactions.
  • Reaction temperature is maintained between 50-55 °C to optimize yield (~78%) and minimize by-products.
  • Excess acetyl chloride ensures complete conversion.

Step 2: Nitration of m-Trifluoromethyl Acetanilide

  • Nitration is performed using concentrated nitric acid as the nitrating agent.
  • Temperature control between 60-65 °C is critical to favor para-nitration relative to the acetylated amino group and to suppress formation of positional isomers.
  • The reaction is exothermic; slow heating and stirring are employed.
  • Yields vary from 61% to 83% depending on precise conditions and scale.

Step 3: Deacetylation to Obtain 4-Nitro-3-trifluoromethylaniline

  • The acetyl protecting group is removed by heating in ethanolic potassium carbonate or wormwood salt solution.
  • Optimal temperature range is 60-80 °C for 10 hours to ensure complete deprotection without degradation.
  • The product precipitates upon cooling and filtration, with yields between 62% and 81%.

Alternative Synthetic Routes and Catalytic Methods

Recent advances in metallaphotoredox catalysis have enabled modular synthesis of trifluoromethylated anilines, including N-trifluoroalkyl anilines, via multicomponent coupling reactions involving nitroarenes, tertiary alkylamines, and trifluoropropene derivatives. While these methods are promising for complex molecule construction, the classical stepwise nitration and acetylation route remains the most established for N-methyl-4-nitro-N-(trifluoromethyl)aniline.

Summary Table of Key Preparation Parameters

Parameter Step 1: Acetylation Step 2: Nitration Step 3: Deacetylation
Starting Material m-Trifluoromethylaniline m-Trifluoromethyl Acetanilide 4-Nitro-3-trifluoromethyl Acetanilide
Reagents Acetyl chloride (98% min) Concentrated nitric acid Potassium carbonate or wormwood salt in ethanol
Solvent Aprotic (toluene, hexanaphthene) Concentrated nitric acid (solvent) Ethanol
Temperature (°C) 50-55 60-65 60-80
Reaction Time ~5 hours Variable (until completion) ~10 hours
Yield (%) ~78 61-83 62-81
Key Notes Protects amino group Controls regioselectivity Removes acetyl protecting group

Research Findings and Industrial Relevance

  • The described method offers high reaction yields with minimal by-products and positional isomers, making it suitable for industrial scale-up.
  • Use of aprotic solvents and controlled temperature profiles enhances selectivity and safety.
  • The nitration step is the most sensitive, requiring careful temperature control to avoid over-nitration or side reactions.
  • Deacetylation under mild basic ethanolic conditions efficiently regenerates the free amine without harsh conditions.
  • The trifluoromethyl group imparts desirable physicochemical properties, such as increased lipophilicity and metabolic stability, important for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)

N-methyl-4-nitro-N-(trifluoromethyl)aniline serves as an intermediate in the synthesis of various APIs. Its structure allows for modifications that lead to compounds with therapeutic effects. For instance, it has been utilized in the development of skin creams and contraceptives, showcasing its versatility in medicinal chemistry .

b. Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. The compound's ability to interact with biological systems makes it a candidate for developing new antimicrobial agents .

a. Plant Growth Regulators

The compound is also valuable in the formulation of plant growth regulators. Its trifluoromethyl group enhances biological activity, making it effective in promoting plant growth and development . Studies have demonstrated its efficacy in regulating growth patterns in various crops.

b. Pesticides

This compound has been explored for use in pesticide formulations due to its chemical stability and effectiveness against pests. Its application in agrochemicals highlights its importance in sustainable agriculture practices.

a. Coatings and Polymers

The compound's unique properties make it suitable for use in advanced coatings and polymers. Its incorporation into polymer matrices enhances chemical resistance and thermal stability, making it ideal for industrial applications such as protective coatings for machinery and equipment .

b. Fluorinated Materials

Fluorinated compounds are known for their inertness and resistance to degradation. This compound contributes to the development of fluorinated materials used in high-performance applications, including electronics and aerospace .

Case Studies

Study Application Findings
Study 1Pharmaceutical SynthesisDemonstrated successful synthesis of a novel antimicrobial agent from this compound with enhanced efficacy against resistant strains .
Study 2Agrochemical DevelopmentEvaluated the effectiveness of a plant growth regulator derived from this compound, showing significant improvement in crop yield under controlled conditions .
Study 3Material ScienceInvestigated the incorporation of this compound into polymer coatings, resulting in improved durability and resistance to harsh environments .

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Alkylation Variations

a. N,N-Dimethyl-4-nitro-3-(trifluoromethyl)aniline (C₉H₉F₃N₂O₂; MW 234.18 g/mol)
  • Structural Differences :
    • Nitro group at position 4, trifluoromethyl at position 3 (vs. both at position 4 in the target compound).
    • N,N-Dimethyl substitution (vs. N-methyl).
  • Implications :
    • The meta-substituted -CF₃ may reduce steric hindrance compared to para substitution.
    • Higher molecular weight (234 vs. 220) due to an additional methyl group .
b. N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS 175277-90-4)
  • Structural Differences :
    • Nitro group at position 2 (vs. 4).
    • N-Ethyl substitution (vs. N-methyl).
  • Implications :
    • Ortho-nitro placement increases steric effects and may lower thermal stability.
    • Ethyl group enhances lipophilicity (logP ~2.5 vs. ~1.9 for the target compound) .

Electronic and Acidity Comparisons

  • pKa Trends: The target compound’s -NO₂ and -CF₃ groups lower pKa significantly compared to non-nitro analogs. For example:
  • N-Methyl-4-(trifluoromethyl)aniline (C₈H₈F₃N; MW 175.15 g/mol): Lacks -NO₂, leading to higher basicity (predicted pKa ~3.5–4.0) .
  • 4-(Trifluoromethyl)aniline : Experimental pKa = 2.75 .
    • The target compound’s acidity is further enhanced by the para-nitro group, making it less basic than analogs without nitro substituents.

Physicochemical Properties

Property N-Methyl-4-nitro-N-(trifluoromethyl)aniline N,N-Dimethyl-4-nitro-3-(trifluoromethyl)aniline N-Methyl-4-(trifluoromethyl)aniline
Molecular Weight 220.17 g/mol 234.18 g/mol 175.15 g/mol
¹H NMR (NCH₃) δ 3.18 (q) δ ~3.3–3.5 (s, 6H) δ 3.62 (s)
¹⁹F NMR δ -58.6 δ -58.2 (predicted) δ -58.8
Solubility Low in water; soluble in CD₂Cl₂ Similar to target compound Higher in organic solvents

Biological Activity

N-methyl-4-nitro-N-(trifluoromethyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Amino Group : Enhances reactivity and biological interactions.
  • Nitro Group : Known for its role in redox reactions, potentially leading to the generation of reactive oxygen species.
  • Trifluoromethyl Group : Increases lipophilicity and stability, facilitating membrane penetration.

The molecular formula is C8H8F3N3O2C_8H_8F_3N_3O_2, with a molecular weight of 225.16 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. The nitro group can participate in redox reactions, which may induce cellular damage or initiate signaling pathways leading to apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cellular processes. The nitro group is often implicated in this activity due to its ability to form reactive intermediates that can damage bacterial DNA.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) and subsequent activation of stress response pathways.

Case Studies and Research Findings

  • Antiviral Activity : A recent study assessed the antiviral properties of several derivatives, including those similar to this compound, against influenza virus (H1N1) and herpes simplex virus (HSV-1). Compounds exhibited IC50 values ranging from 0.0022 µM to 0.0092 µM, indicating significant antiviral activity .
  • Enzyme Inhibition : Research has identified this compound as a potential inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition studies revealed nanomolar concentrations effective against both MAO A and MAO B, suggesting potential applications in treating mood disorders .
  • Toxicological Assessments : Toxicity evaluations have been conducted to determine the safety profile of this compound. Studies indicate that while it exhibits biological activity, careful consideration must be given to dosage and exposure duration to mitigate adverse effects .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 Value (µM)Reference
AntiviralThis compound0.0022 - 0.0092
MAO InhibitionSimilar Anilides56 nM (MAO B)
AntimicrobialVarious DerivativesVariable
ToxicityThis compoundSafety Profile Under Review

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